molecular formula C28H36KNaO10 B12421563 Dehydroandrographolide succinate (potassium sodium salt)

Dehydroandrographolide succinate (potassium sodium salt)

Cat. No.: B12421563
M. Wt: 594.7 g/mol
InChI Key: KGAQCMARFXCOIX-SXASYTFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroandrographolide succinate (potassium sodium salt) is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata. This compound is known for its enhanced water solubility compared to andrographolide, making it more suitable for clinical applications. It is primarily used for its anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroandrographolide succinate (potassium sodium salt) involves the esterification of dehydroandrographolide with succinic anhydride, followed by salification with potassium and sodium salts. The reaction typically occurs under mild conditions, using an organic solvent such as dichloromethane or ethanol as the reaction medium. The reaction is catalyzed by a base, such as pyridine or triethylamine, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of dehydroandrographolide succinate (potassium sodium salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained through crystallization and purification steps, ensuring it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dehydroandrographolide succinate (potassium sodium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, affecting the compound’s solubility and reactivity.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s therapeutic potential .

Scientific Research Applications

Dehydroandrographolide succinate (potassium sodium salt) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Andrographolide: The parent compound, known for its anti-inflammatory and antiviral properties but with poor water solubility.

    Dehydroandrographolide: A derivative with similar biological activities but without the succinate modification.

    Andrographolide sodium bisulfite: Another water-soluble derivative used in clinical applications.

Uniqueness

Dehydroandrographolide succinate (potassium sodium salt) stands out due to its enhanced water solubility and stability, making it more suitable for injectable formulations. Its broad spectrum of biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects, further distinguishes it from other similar compounds .

Properties

Molecular Formula

C28H36KNaO10

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1

InChI Key

KGAQCMARFXCOIX-SXASYTFBSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K]

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.